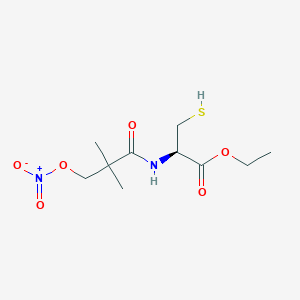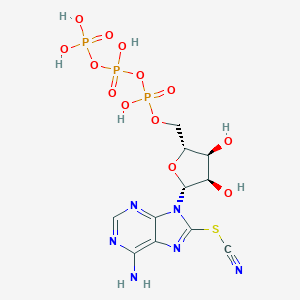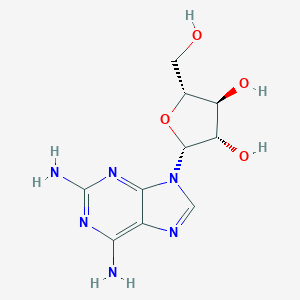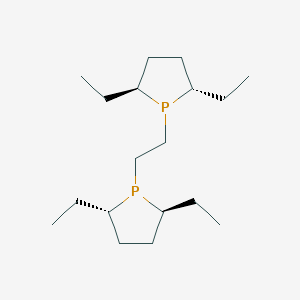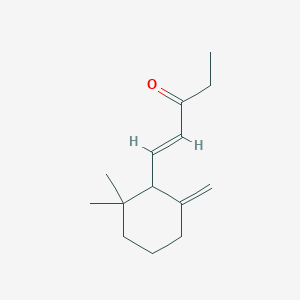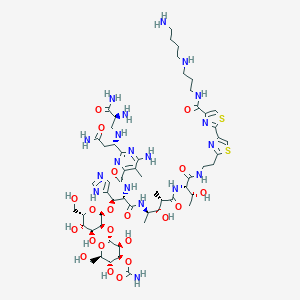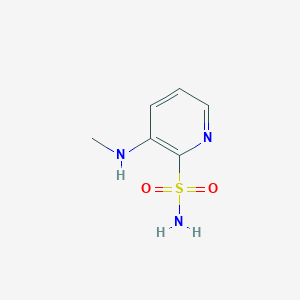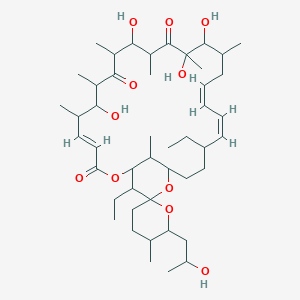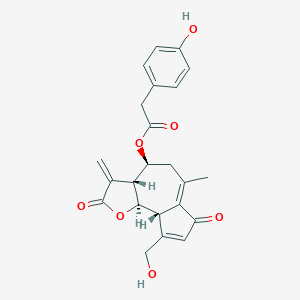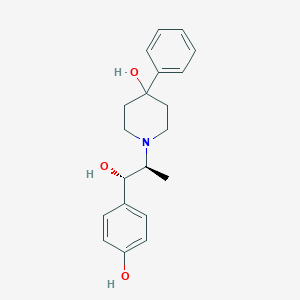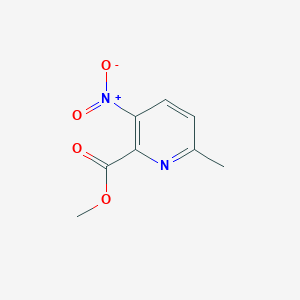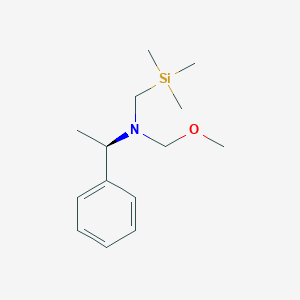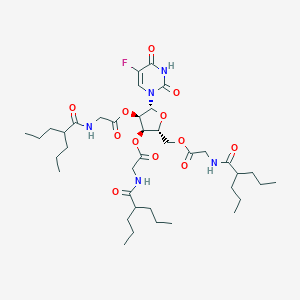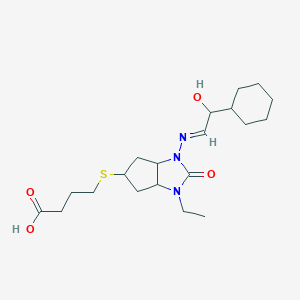
4-((1-((2-Cyclohexyl-2-hydroxyethylidene)amino)-3-ethyloctahydro-2-oxo-5-cyclopentimidazolyl)thio)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((1-((2-Cyclohexyl-2-hydroxyethylidene)amino)-3-ethyloctahydro-2-oxo-5-cyclopentimidazolyl)thio)butanoic acid is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as CB-839 and is a potent inhibitor of glutaminase, an enzyme that plays a crucial role in cancer cell metabolism.
作用机制
The mechanism of action of 4-((1-((2-Cyclohexyl-2-hydroxyethylidene)amino)-3-ethyloctahydro-2-oxo-5-cyclopentimidazolyl)thio)butanoic acid involves the inhibition of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. Glutaminase is overexpressed in many types of cancer cells and plays a crucial role in cancer cell metabolism. By inhibiting glutaminase, 4-((1-((2-Cyclohexyl-2-hydroxyethylidene)amino)-3-ethyloctahydro-2-oxo-5-cyclopentimidazolyl)thio)butanoic acid can disrupt the metabolic pathways of cancer cells, leading to their death.
生化和生理效应
The biochemical and physiological effects of 4-((1-((2-Cyclohexyl-2-hydroxyethylidene)amino)-3-ethyloctahydro-2-oxo-5-cyclopentimidazolyl)thio)butanoic acid are mainly related to its inhibition of glutaminase. By inhibiting glutaminase, this compound can disrupt the metabolic pathways of cancer cells, leading to their death. Additionally, the inhibition of glutaminase can also affect the immune system, as glutamine is an essential nutrient for immune cells.
实验室实验的优点和局限性
The advantages of using 4-((1-((2-Cyclohexyl-2-hydroxyethylidene)amino)-3-ethyloctahydro-2-oxo-5-cyclopentimidazolyl)thio)butanoic acid in lab experiments include its potency as a glutaminase inhibitor and its potential therapeutic applications in cancer treatment. However, there are also some limitations to using this compound, including its potential toxicity and the need for further research to determine its optimal dosage and administration.
未来方向
There are many future directions for research on 4-((1-((2-Cyclohexyl-2-hydroxyethylidene)amino)-3-ethyloctahydro-2-oxo-5-cyclopentimidazolyl)thio)butanoic acid. One potential direction is to investigate its effectiveness in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to explore its potential therapeutic applications in other diseases, such as neurodegenerative disorders. Additionally, further research is needed to determine the optimal dosage and administration of this compound in clinical settings.
合成方法
The synthesis of 4-((1-((2-Cyclohexyl-2-hydroxyethylidene)amino)-3-ethyloctahydro-2-oxo-5-cyclopentimidazolyl)thio)butanoic acid involves a multi-step process that starts with the reaction of 2-cyclohexyl-2-hydroxyacetaldehyde with ethyl cyanoacetate to form the corresponding enamine. The enamine is then reacted with octahydrocyclopentimidazole and thiourea to form the desired product. The final step involves the reaction of the product with butyl bromoacetate to form the butanoic acid derivative.
科学研究应用
The inhibition of glutaminase by 4-((1-((2-Cyclohexyl-2-hydroxyethylidene)amino)-3-ethyloctahydro-2-oxo-5-cyclopentimidazolyl)thio)butanoic acid has been shown to have potential therapeutic applications in cancer treatment. Glutaminase is an enzyme that is overexpressed in many types of cancer cells and plays a crucial role in cancer cell metabolism. By inhibiting glutaminase, 4-((1-((2-Cyclohexyl-2-hydroxyethylidene)amino)-3-ethyloctahydro-2-oxo-5-cyclopentimidazolyl)thio)butanoic acid can disrupt the metabolic pathways of cancer cells, leading to their death.
属性
CAS 编号 |
139147-26-5 |
|---|---|
产品名称 |
4-((1-((2-Cyclohexyl-2-hydroxyethylidene)amino)-3-ethyloctahydro-2-oxo-5-cyclopentimidazolyl)thio)butanoic acid |
分子式 |
C20H33N3O4S |
分子量 |
411.6 g/mol |
IUPAC 名称 |
4-[[3-[(E)-(2-cyclohexyl-2-hydroxyethylidene)amino]-1-ethyl-2-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]imidazol-5-yl]sulfanyl]butanoic acid |
InChI |
InChI=1S/C20H33N3O4S/c1-2-22-16-11-15(28-10-6-9-19(25)26)12-17(16)23(20(22)27)21-13-18(24)14-7-4-3-5-8-14/h13-18,24H,2-12H2,1H3,(H,25,26)/b21-13+ |
InChI 键 |
YDMMNNOYPGHBEY-FYJGNVAPSA-N |
手性 SMILES |
CCN1C2CC(CC2N(C1=O)/N=C/C(C3CCCCC3)O)SCCCC(=O)O |
SMILES |
CCN1C2CC(CC2N(C1=O)N=CC(C3CCCCC3)O)SCCCC(=O)O |
规范 SMILES |
CCN1C2CC(CC2N(C1=O)N=CC(C3CCCCC3)O)SCCCC(=O)O |
同义词 |
(+-)-5-(3-carboxypropylthio)-1-(2-cyclohexyl-2-hydroxyethylideneamino)-3-ethylhexahydrocyclopenta(d)imidazol-2(1H)-one 192C86 4-((1-((2-cyclohexyl-2-hydroxyethylidene)amino)-3-ethyloctahydro-2-oxo-5-cyclopentimidazolyl)thio)butanoic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-fluoro-N-[2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl]benzamide](/img/structure/B148235.png)
